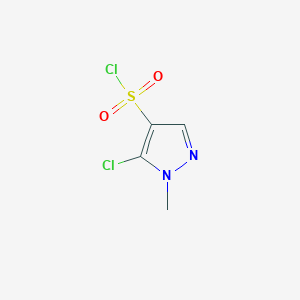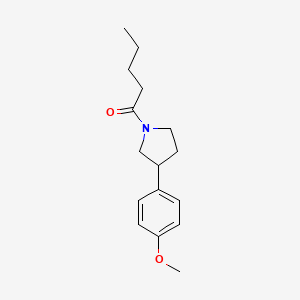
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one” is also known as α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Molecular Structure Analysis
The molecular formula of this compound is C16H23NO . It is a synthetic cathinone, and its structure includes a pyrrolidine ring .Chemical Reactions Analysis
The metabolic pathways of similar α-PVP analogues include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .Physical And Chemical Properties Analysis
α-PiHP has been described as an off-white solid, a white powder, and a crystalline solid . The molar mass is 245.366 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Vielseitiges Gerüst für die Wirkstoffforschung
Der Pyrrolidinring, der Teil der Struktur von „1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-on“ ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Kinasehemmung
Verbindungen, die den Pyrrolidinring enthalten, haben eine nanomolare Aktivität gegen CK1γ und CK1ε gezeigt, was darauf hindeutet, dass weitere Modifikationen vorgenommen werden sollten, um zu untersuchen, wie die chirale Einheit die Kinasehemmung beeinflusst .
Selektive Androgenrezeptor-Modulatoren (SARMs)
4-(Pyrrolidin-1-yl)benzonitril-Derivate wurden als selektive Androgenrezeptor-Modulatoren (SARMs) synthetisiert, indem die Struktur zuvor berichteter 1-(4-Cyano-1-Naphthyl)-2,3-disubstituierter Pyrrolidin-Derivate optimiert wurde .
Kristallstrukturanalyse
Die Kristallstruktur von (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanon, einem Derivat von „this compound“, wurde analysiert . Diese Art der Analyse kann wertvolle Informationen über die Eigenschaften und potenziellen Anwendungen der Verbindung liefern.
Antitumoraktivität
Die Titelverbindung wurde in vitro auf ihre Antitumoraktivität gegen menschliche maligne Melanomzellen (A375) mit dem Standard-MTT-Assay untersucht .
Stoffwechselwege
Die quantitativen Analysen der Harnmetabolite zeigten, dass die Hauptstoffwechselwege dieser α-Pyrrolidinophenone (PPs)-Derivate je nach aromatischen Ringen oder Substituentengruppen am aromatischen Ring der PPs stark variieren können .
Wirkmechanismus
Target of Action
The primary targets of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, also known as α-PiHP, are the dopamine and norepinephrine transporters . These transporters play a crucial role in the regulation of dopamine and norepinephrine levels in the synaptic cleft, thereby modulating neurotransmission .
Mode of Action
α-PiHP acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced and prolonged signaling .
Biochemical Pathways
The metabolic pathways of α-PiHP include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone . These metabolic transformations can affect the compound’s activity and duration of action .
Pharmacokinetics
As a norepinephrine-dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the body . Its metabolism, as mentioned above, involves reduction and oxidation reactions . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.
Result of Action
The inhibition of dopamine and norepinephrine reuptake by α-PiHP leads to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can manifest as stimulant effects . Use of α-pihp can also result incompulsive redosing, addiction, anxiety, paranoia, and psychosis .
Action Environment
The action, efficacy, and stability of α-PiHP can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics . Additionally, individual factors such as genetics, age, health status, and drug use history can also influence the compound’s effects .
Biochemische Analyse
Biochemical Properties
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor . It displays a higher selectivity for the dopamine transporter compared to α-PVP and α-PHP . The compound interacts with the dopamine transporter, inhibiting the reuptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Cellular Effects
The effects of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one on cells are primarily related to its action as a norepinephrine-dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it can increase their concentration in the synaptic cleft, leading to prolonged signaling and potential overstimulation of the post-synaptic neuron .
Molecular Mechanism
The molecular mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one involves its interaction with the dopamine transporter . It binds to the transporter, inhibiting the reuptake of dopamine and norepinephrine . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling .
Temporal Effects in Laboratory Settings
Similar to other cathinones, use of α-PiHP can result in compulsive redosing .
Dosage Effects in Animal Models
Studies in animals have shown that 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one is a psychomotor stimulant, with effects comparable to those of cocaine and methamphetamine
Metabolic Pathways
It is known that the metabolic pathways of three α-PVP analogues include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-16(18)17-11-10-14(12-17)13-6-8-15(19-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZFXVFRDIMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)
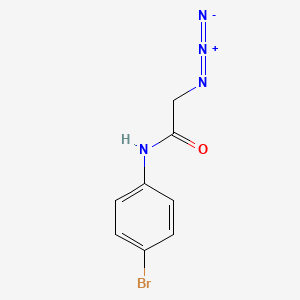
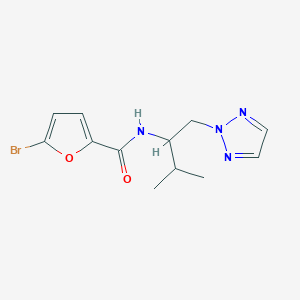
![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)
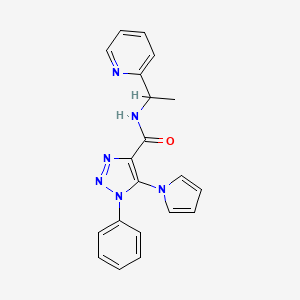
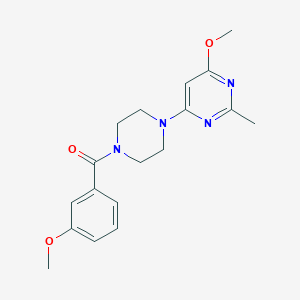
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)
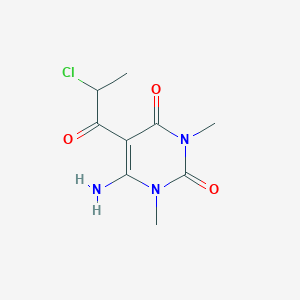
![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)
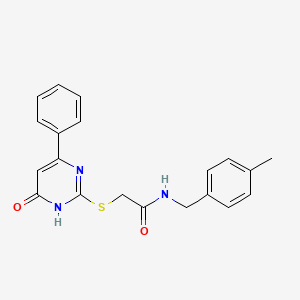

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)
